molecular formula C16H14O2Se B14281215 5-Phenyl-4-(phenylselanyl)oxolan-2-one CAS No. 154781-18-7

5-Phenyl-4-(phenylselanyl)oxolan-2-one

Katalognummer: B14281215
CAS-Nummer: 154781-18-7
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: PMMPSMJCIWIQAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-4-(phenylselanyl)oxolan-2-one is an organoselenium compound that features a unique structure combining a phenyl group and a phenylselanyl group attached to an oxolan-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(phenylselanyl)oxolan-2-one typically involves the reaction of phenylselenol with an appropriate oxolan-2-one precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylselenol, followed by the addition of the oxolan-2-one precursor. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phenylselenol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-4-(phenylselanyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenide.

    Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-4-(phenylselanyl)oxolan-2-one has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology due to the unique properties of selenium-containing compounds.

Wirkmechanismus

The mechanism of action of 5-Phenyl-4-(phenylselanyl)oxolan-2-one involves its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.

    Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Phenylselanyl)pentanoic acid: Another organoselenium compound with similar antioxidant properties.

    Selenocoxib-1 and Selenocoxib-2: Selenium-containing analogs of the anti-inflammatory drug celecoxib.

    Ebselen: A well-known organoselenium compound with antioxidant and neuroprotective properties.

Uniqueness

5-Phenyl-4-(phenylselanyl)oxolan-2-one is unique due to its specific structural features, which combine the stability of the oxolan-2-one ring with the reactivity of the phenylselanyl group

Eigenschaften

CAS-Nummer

154781-18-7

Molekularformel

C16H14O2Se

Molekulargewicht

317.3 g/mol

IUPAC-Name

5-phenyl-4-phenylselanyloxolan-2-one

InChI

InChI=1S/C16H14O2Se/c17-15-11-14(19-13-9-5-2-6-10-13)16(18-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2

InChI-Schlüssel

PMMPSMJCIWIQAK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC1=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.